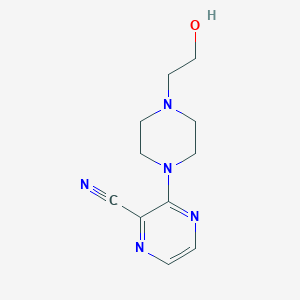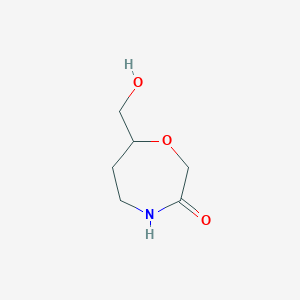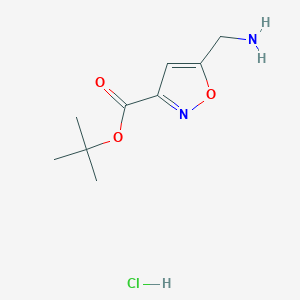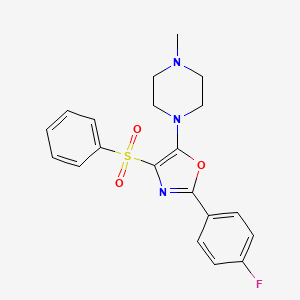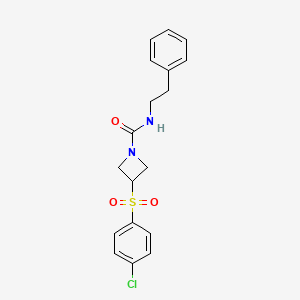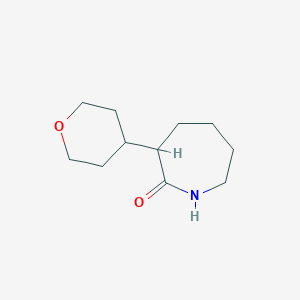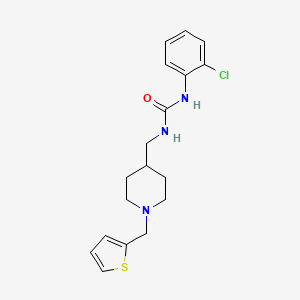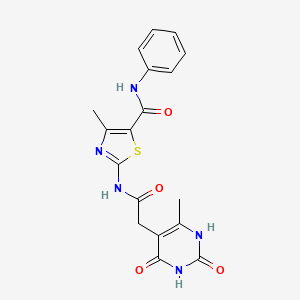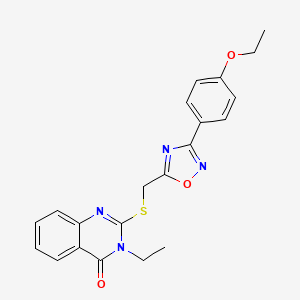
2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This chemical compound has gained significant attention in the field of cancer research due to its potential therapeutic applications.
科学的研究の応用
Metabolism and Disposition in Humans
A study on the metabolism and disposition of a novel orexin receptor antagonist, which shares a structural similarity to the specified compound, highlighted its elimination mainly via feces and a minor pathway through urinary excretion. This comprehensive analysis provides insights into the compound's pharmacokinetics, including its metabolic pathways and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Therapeutic Potential and Pharmacokinetics
Another study detailed the absorption, metabolism, and excretion characteristics of ezetimibe, a cholesterol absorption inhibitor, demonstrating its rapid absorption and extensive conjugation following oral administration. The findings include the identification of the main circulating metabolite in plasma and the metabolic pathway through glucuronidation, providing a foundation for understanding the pharmacokinetics of related compounds (Patrick et al., 2002).
Diagnostic Imaging Applications
Research on 18F-fluoro-A-85380, a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), reports its biodistribution and radiation dosimetry in healthy volunteers. This study exemplifies the application of fluorinated compounds in diagnostic imaging, particularly in PET scans, to visualize specific receptor systems in the human brain (Bottlaender et al., 2003).
Antidepressant and Anticonvulsant Effects
A study on benzo[d]thiazol derivatives, which are structurally related to the specified compound, investigated their potential antidepressant and anticonvulsant effects. The synthesis and pharmacological evaluation of these derivatives revealed significant effects in animal models, suggesting therapeutic potentials that could be explored in similar compounds (Jin et al., 2019).
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-11-3-1-10(2-4-11)7-13(18)17-8-12(9-17)19-14-16-5-6-20-14/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDAKGRWBCDFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



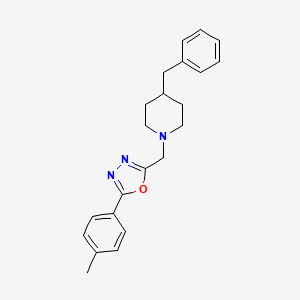

![(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2654932.png)
